molecular formula C6H4BFN2O2 B2867532 5-Cyano-2-fluoropyridine-3-boronic acid CAS No. 2377609-85-1

5-Cyano-2-fluoropyridine-3-boronic acid

Cat. No.: B2867532
CAS No.: 2377609-85-1
M. Wt: 165.92
InChI Key: VMJBZRFMORBFIR-UHFFFAOYSA-N
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Description

5-Cyano-2-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C6H4BFN2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years due to their wide application in various fields. The Suzuki–Miyaura coupling is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of compounds like this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a fluorine atom, at the 3rd position with a boronic acid group, and at the 5th position with a cyano group .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most significant reactions is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Scientific Research Applications

Boronic Acid in Sensing Applications

Boronic acids, including derivatives like 5-Cyano-2-fluoropyridine-3-boronic acid, have been increasingly utilized in various research areas due to their unique chemical properties. One significant application is in sensing, where boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction leads to their utility in various sensing applications, both in homogeneous assays and heterogeneous detection. The versatility of boronic acids extends to biological labeling, protein manipulation and modification, separation, and the development of therapeutics due to their key interaction with diols (Lacina, Skládal, & James, 2014).

Boronic Acids in Material Science

Boronic acids are pivotal in the development of materials science, particularly in creating boronic acid-functional lanthanide metal-organic frameworks (LMOFs). These frameworks exhibit dual-fluorescence emission and improve selectivity for the determination of fluoride ions (F- ions), showcasing the role of electron-deficient boric acid in tuning optical properties for sensing applications. The rational selection of functional ligands, like boric acid, enhances the sensing efficiency of LMOFs through optical property tuning and target selectivity enhancement (Yang et al., 2017).

Boronic Acid in Organic Synthesis

The synthesis and functionalization of pyridines are crucial in organic chemistry, given their prevalence in pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. This showcases the compound's utility in facilitating Suzuki coupling reactions, which are essential for creating diverse compound libraries. The boronate functional group's robustness and versatility underscore the significance of such derivatives in streamlining synthetic routes (Sutherland & Gallagher, 2003).

Boronic Acid in Fluorescence Detection

The unique reactivity of boronic acids with diols underpins their application in fluorescence detection mechanisms. This property is leveraged in developing fluorescent sensors, such as those for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The chemistry of boronic acid facilitates the creation of sensors with varying fluorescence intensity, excitation and emission wavelengths, quantum yields, and water solubility, offering a broad spectrum of applications in detecting biological and chemical substances (Huang et al., 2012).

Mechanism of Action

Target of Action

5-Cyano-2-fluoropyridine-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound’s role in this reaction can lead to the synthesis of various biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity, carboxyindoles with HCV NS5B polymerase inhibitory activity, and pyrazolyl- and thienyl-aminohydantoins with BACE1 inhibitory activity .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties can potentially impact its bioavailability and efficacy in biochemical reactions.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various biologically active molecules, contributing to the inhibition of key enzymes such as glycogen synthase kinase 3, HCV NS5B polymerase, and BACE1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environmental conditions.

Safety and Hazards

The safety data sheet for a similar compound, 5-Fluoropyridine-3-boronic acid, indicates that it may cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions in the research and application of boronic acids and their derivatives are vast. They are valuable building blocks in organic synthesis and their applications in the field of medicinal chemistry are continually expanding .

Properties

IUPAC Name

(5-cyano-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BFN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJBZRFMORBFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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